N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that features an imidazole ring, an ether linkage, and a difluorobenzamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the imidazole ring, known for its biological activity, and the difluorobenzamide group, which can influence the compound’s chemical properties, makes it a versatile molecule for research and development.
Mechanism of Action
Target of Action
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide, also known as 2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide, primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and G-protein coupled receptors (GPCRs), which play crucial roles in regulating various physiological processes such as cell growth, differentiation, and metabolism . By binding to these targets, this compound can modulate their activity, leading to therapeutic effects.
Mode of Action
This compound interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the target proteins, either activating or inhibiting their function . For instance, when binding to a kinase, this compound may inhibit its catalytic activity, preventing the phosphorylation of downstream substrates and thereby modulating signal transduction pathways.
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in cell proliferation, apoptosis, and immune response . By targeting key enzymes and receptors within these pathways, the compound can influence the expression of genes and proteins that regulate cell cycle progression, programmed cell death, and immune cell activation. This modulation can lead to therapeutic outcomes in conditions such as cancer, autoimmune diseases, and inflammatory disorders.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound may be more stable and effective at physiological pH levels, while extreme pH conditions could lead to its degradation. Similarly, high temperatures might reduce its stability, whereas the presence of certain co-factors or inhibitors could enhance or diminish its activity. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.
: Synthesis and therapeutic potential of imidazole containing compounds : Recent advances in the synthesis of imidazoles : Imidazole synthesis - Organic Chemistry Portal : Synthesis and therapeutic potential of imidazole containing compounds : Recent advances in the synthesis of imidazoles : Imidazole synthesis - Organic Chemistry Portal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Imidazole Intermediate: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.
Ether Linkage Formation: The imidazole intermediate is then reacted with 2-chloroethanol under basic conditions to form the 2-(1H-imidazol-1-yl)ethanol intermediate.
Coupling with Difluorobenzoyl Chloride: The final step involves the reaction of the 2-(1H-imidazol-1-yl)ethanol intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the imidazole ring is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine positions, when treated with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted difluorobenzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The imidazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. The difluorobenzamide group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-benzamide: Lacks the difluorine substitution, which may affect its chemical properties and biological activity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,4-difluorobenzamide: Similar structure but with different fluorine substitution pattern, potentially leading to different reactivity and applications.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-dichlorobenzamide: Chlorine substitution instead of fluorine, which can significantly alter its chemical and biological properties.
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzamide ring, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVMZCRRANYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.